molecular formula C12H21NO4 B6165874 rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans CAS No. 1965310-36-4

rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans

Cat. No.: B6165874
CAS No.: 1965310-36-4
M. Wt: 243.3
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Description

rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans is a chiral cyclopentane derivative featuring a methyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 2, and a carboxylic acid moiety. The trans configuration indicates the spatial arrangement of substituents on the cyclopentane ring. This compound serves as a critical building block in pharmaceutical synthesis, particularly for peptide mimetics and drug candidates requiring stereochemical precision. Its Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization .

Properties

CAS No.

1965310-36-4

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous cyclopentane and cyclopropane derivatives:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents/Ring Type Configuration Key Applications
rac-(1R,2R)-2-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans Not provided C₁₂H₁₉NO₄ ~241.28 Cyclopentane, methyl, Boc-amino, COOH trans Drug synthesis, peptide design
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopentane-1-carboxylic acid CID 165982810 C₁₁H₁₈O₄ 214.26 Cyclopentane, Boc, COOH rac-(1R,2R) Synthetic intermediate
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, trans 2227859-69-8 C₁₁H₁₁ClO₃ 226.66 Cyclopropane, substituted phenyl trans Medicinal chemistry
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans 201164-18-3 C₁₁H₉F₃O₂ 230.18 Cyclopropane, CF₃-phenyl trans Bioactive molecule development
2-{[(tert-Butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylic acid 2227674-91-9 C₈H₁₂O₃ 156.18 Bicyclo[3.1.0], Boc-amino, COOH Not specified Conformationally restricted scaffolds
Key Observations:
  • Ring Type : Cyclopentane derivatives (e.g., target compound) exhibit reduced ring strain compared to cyclopropane or bicyclo structures, influencing their conformational flexibility and interaction with biological targets .
  • Cyclopropane derivatives with halogenated or electron-withdrawing groups (e.g., CF₃, Cl) are prized for their electronic effects in medicinal chemistry .
  • Boc Protection: The Boc group is a common feature in intermediates for peptide synthesis, ensuring amino group stability during reactions .

Research Findings and Trends

  • Comparative Stability : Cyclopentane derivatives generally exhibit higher thermal stability than cyclopropanes, as seen in degradation studies of Boc-protected compounds .
  • Biological Activity : Trans-configuration cyclopropanes (e.g., CAS 201164-18-3) show superior IC₅₀ values in enzyme inhibition assays compared to cis analogs, highlighting the role of stereochemistry .
  • Synthetic Challenges : Achieving high enantiomeric purity in cyclopentane derivatives requires advanced catalytic systems, whereas cyclopropanes often face yield limitations due to ring strain .

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